

SR-4554: A Comparative Guide to its Hypoxia-Selective Targeting

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | SR-4554 |
| CAS No.: | 167648-73-9 |
| Cat. No.: | B1682624 |

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypoxia-selective probe **SR-4554**, focusing on its cross-reactivity and performance against alternative conditions. Experimental data is presented to support the evidence-based evaluation of **SR-4554** as a tool for detecting hypoxic regions in solid tumors.

Principle of Hypoxia-Selective Targeting

SR-4554 is a 2-nitroimidazole-based compound designed to be selectively retained in hypoxic cells. Its mechanism of action does not involve binding to a specific protein target in the classical sense, but rather relies on the unique metabolic environment of hypoxic tissues. Under low oxygen conditions, the nitro group of **SR-4554** undergoes enzymatic reduction by nitroreductases, such as NADPH:cytochrome P450 reductase, to form reactive intermediates. These intermediates can then covalently bind to intracellular macromolecules, primarily proteins and non-protein thiols, leading to the trapping of the probe within the hypoxic cell. In normoxic cells, the reduced intermediates are rapidly re-oxidized to the parent compound, which can then diffuse out of the cell, resulting in minimal retention. This differential retention

forms the basis of its use as a hypoxia-specific imaging agent, detectable by ^{19}F Magnetic Resonance Spectroscopy (MRS).

Data Presentation: **SR-4554** Retention in Hypoxic vs. Normoxic Conditions

The selectivity of **SR-4554** for hypoxic tissues has been demonstrated in various preclinical models. The following table summarizes key quantitative data comparing its retention in hypoxic versus normoxic environments.

| Experimental Model | Condition 1 (Hypoxic) | Condition 2 (Normoxic) | Fold Selectivity (Hypoxic/Normoxic) | Analytical Method | Reference |
|--|--|---|---|---|-----------|
| Human Ovarian Cancer Multicellular Spheroids | Inner Region (Hypoxic) | Outer Region (Normoxic) | 8-fold higher retention | Electron Energy Loss Spectroscopic Analysis | [1] |
| P22 Carcinosarcoma-bearing Mice | Tumors treated with Hydralazine (hypoxia-inducing agent) | Untreated Tumors | Significantly higher ¹⁹ F Retention Index (p=0.004) | ¹⁹ F Magnetic Resonance Spectroscopy | [2] |
| P22 Carcinosarcoma-bearing Mice | Untreated Tumors | Tumors treated with Carbogen + Nicotinamide (oxygen-enhancing agents) | Significantly higher ¹⁹ F Retention Index (p=0.0001) | ¹⁹ F Magnetic Resonance Spectroscopy | [2] |
| Patients with various solid tumors | Tumor Tissue | Plasma | 3.3-fold higher mean retention index (13.6 vs 4.1, p=0.001) | ¹⁹ F Magnetic Resonance Spectroscopy | [3] |

Experimental Protocols

Quantification of SR-4554 by HPLC-UV

This method is used to determine the concentration of the parent **SR-4554** compound in plasma and tumor homogenates.

a. Sample Preparation:

- Plasma: Protein precipitation is performed by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.
- Tumor Tissue: Tissues are homogenized in a suitable buffer and subjected to a similar protein precipitation step as plasma samples.

b. Chromatographic Conditions:

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is used in an isocratic or gradient elution mode.
- Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).
- Detection: The eluent is monitored by a UV detector at a wavelength where **SR-4554** exhibits maximum absorbance.

c. Quantification:

- A calibration curve is generated using known concentrations of **SR-4554** standards. The concentration of **SR-4554** in the samples is determined by comparing their peak areas to the calibration curve.

Detection of **SR-4554** Retention by ^{19}F Magnetic Resonance Spectroscopy (MRS)

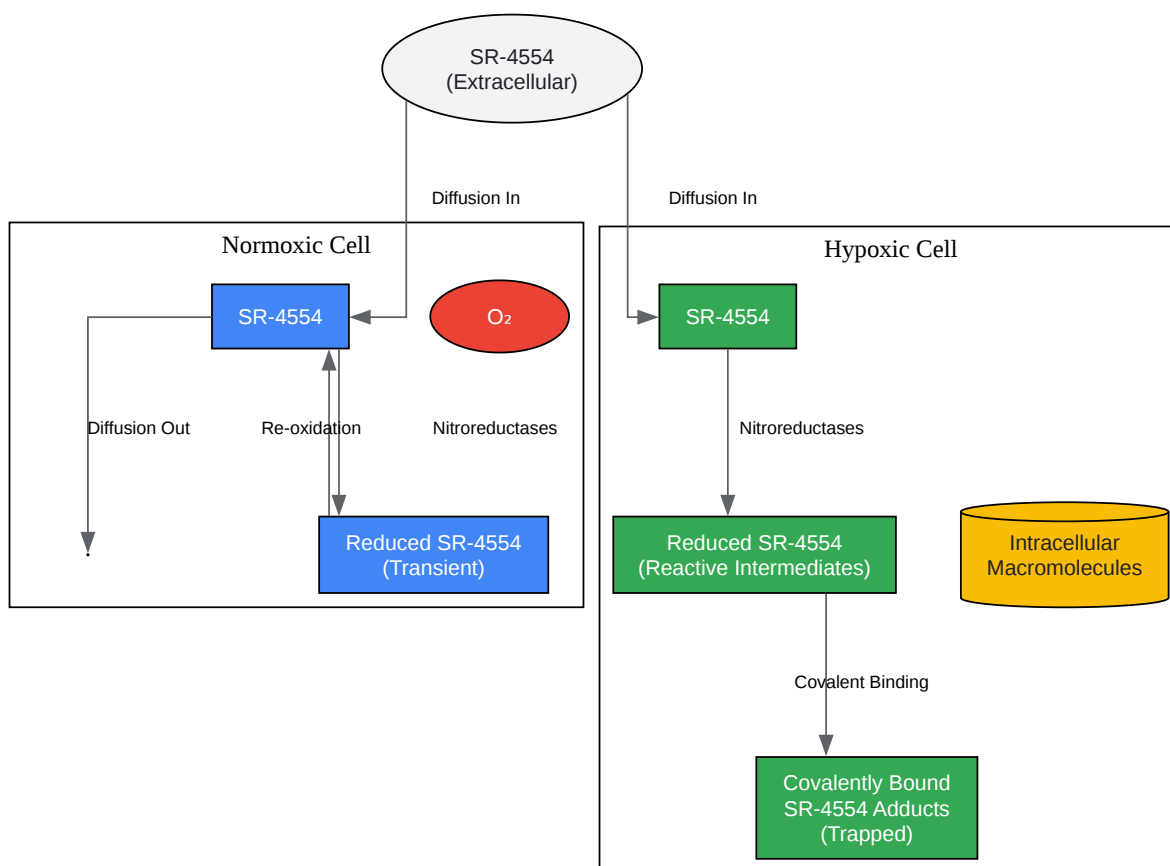
This non-invasive technique is used to measure the total ^{19}F signal from **SR-4554** and its retained metabolites in tumors.

a. Animal/Patient Preparation:

- **SR-4554** is administered, typically via intravenous injection.

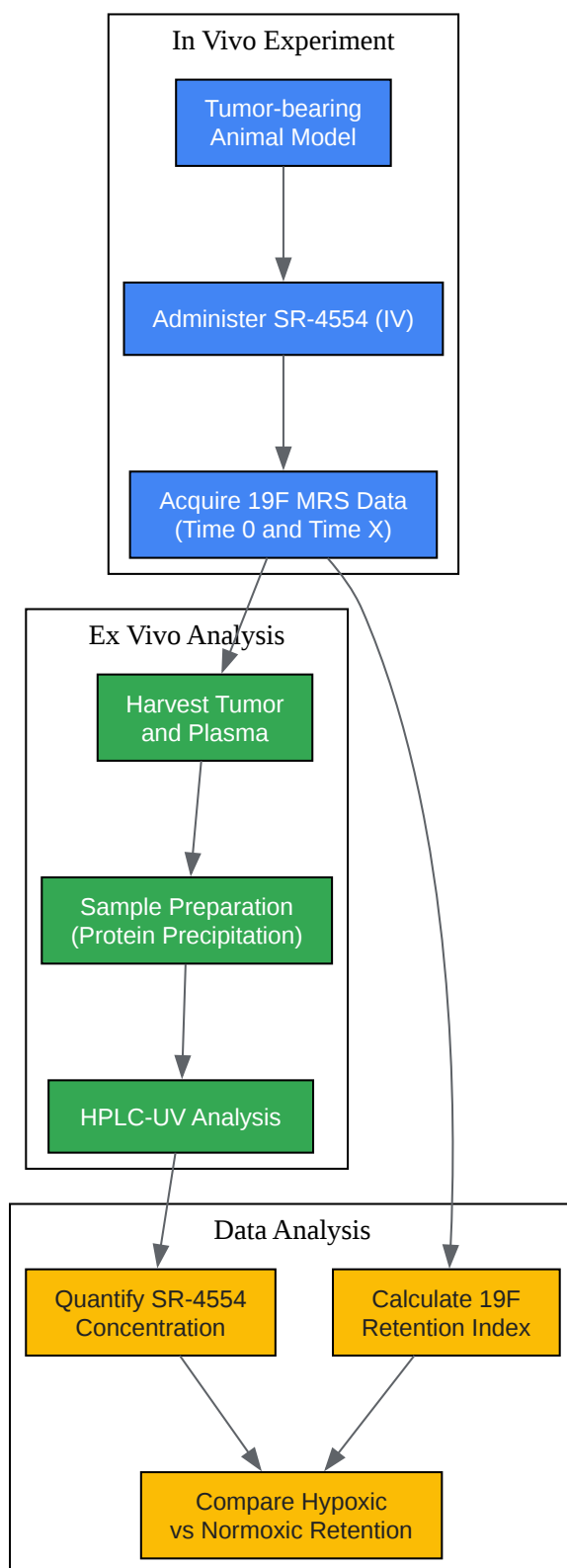
- The subject is positioned within the MRI scanner, and a dual-tuned $^1\text{H}/^{19}\text{F}$ surface coil is placed over the tumor region.
- b. Data Acquisition:
- ^{19}F MRS spectra are acquired at various time points post-injection. A single-pulse acquisition sequence is commonly used.
 - Key acquisition parameters include the pulse width, repetition time, and number of acquisitions to ensure an adequate signal-to-noise ratio.
- c. Data Analysis:
- The area under the ^{19}F signal peak is integrated to provide a measure of the total concentration of fluorine-containing species (parent **SR-4554** and its metabolites).
 - The ^{19}F Retention Index is often calculated as the ratio of the ^{19}F signal at a later time point to the signal immediately after injection, providing a quantitative measure of probe retention.

Mandatory Visualization



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Caption: Mechanism of hypoxia-selective retention of **SR-4554**.



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Caption: Experimental workflow for assessing **SR-4554**'s hypoxia selectivity.

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